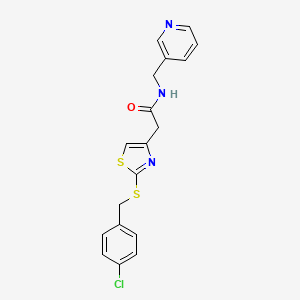

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide

Description

This compound features a thiazole core substituted with a (4-chlorobenzyl)thio group at the 2-position and an acetamide side chain linked to a pyridin-3-ylmethyl moiety. The 4-chlorobenzyl group enhances lipophilicity, while the pyridine ring may contribute to hydrogen bonding and π-π stacking interactions in biological targets.

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS2/c19-15-5-3-13(4-6-15)11-24-18-22-16(12-25-18)8-17(23)21-10-14-2-1-7-20-9-14/h1-7,9,12H,8,10-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOOPBMUCJKRAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Pyridinylmethyl Acetamide Moiety: The final step involves the coupling of the intermediate with pyridin-3-ylmethylamine and acetic anhydride under mild conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the acetamide moiety, converting them to amines or alcohols, respectively.

Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) are used.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amines and Alcohols: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including the compound of interest, have shown promising anticancer properties. For instance, studies indicate that thiazole-pyridine hybrids exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). The presence of electron-withdrawing groups, such as chlorine, enhances their activity by increasing the lipophilicity and bioavailability of the compounds .

Anticonvulsant Effects

Research has demonstrated that compounds with thiazole moieties can possess anticonvulsant properties. For example, thiazole-linked pyrrolidinone derivatives were evaluated for their anticonvulsant activity in animal models. The results indicated that certain analogues provided substantial protection against seizures induced by chemical agents, showcasing their potential as therapeutic agents for epilepsy .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively studied. Compounds similar to 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide have exhibited activity against various bacterial strains and fungi. The structure-activity relationship (SAR) analyses suggest that modifications in the thiazole ring can significantly influence antimicrobial efficacy .

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable technique for the rapid production of thiazole derivatives. This method enhances reaction rates and yields while minimizing by-products. For instance, the synthesis of thiazole-pyridine hybrids using microwave irradiation has been reported to produce high yields within short reaction times .

Multistep Synthesis

The synthesis of the compound often involves multistep reactions starting from commercially available precursors. Key steps include the formation of thiazole rings through cyclization reactions, followed by substitution with pyridine derivatives. This approach allows for the fine-tuning of biological activity through structural modifications .

Anticancer Efficacy

In a study evaluating the anticancer effects of thiazole-pyridine hybrids, one compound demonstrated an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 6.14 μM). This highlights the potential of thiazole derivatives in developing novel anticancer agents .

Anticonvulsant Activity Evaluation

A series of synthesized thiazole derivatives were tested in animal models for their anticonvulsant activity using the maximal electroshock seizure (MES) test and pentylenetetrazol (PTZ) test. Compounds with specific substitutions showed significant protective effects against seizures, indicating their potential use in epilepsy treatment .

Mechanism of Action

The mechanism by which 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide exerts its effects is not fully understood but is believed to involve multiple pathways:

Molecular Targets: The compound may target enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Pathways Involved: It could interfere with signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Challenges : Thiazole derivatives generally require milder conditions than thiadiazoles, which often involve harsher reagents (e.g., PCl₃ for cyclization) .

- Structure-Activity Relationships (SAR) :

- Thiazole cores show higher conformational flexibility than rigid thiadiazoles, possibly improving binding to flexible enzyme pockets.

- Pyridine-containing side chains (as in the target compound) are underrepresented in existing datasets, warranting further exploration .

Biological Activity

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound characterized by its thiazole and pyridine rings, along with a chlorobenzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

This structure comprises:

- Thiazole ring : A five-membered ring containing sulfur and nitrogen.

- Pyridine ring : A six-membered aromatic ring containing nitrogen.

- Chlorobenzyl group : A benzyl group substituted with a chlorine atom.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, revealing that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Bacillus cereus .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2j | 12.5 | Strong |

| 2m | 15.0 | Moderate |

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively studied. For example, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines. In one study, a related compound demonstrated an IC50 value of less than 10 µM against human cancer cell lines, indicating potent cytotoxicity . The structure-activity relationship (SAR) analysis suggested that modifications in the thiazole moiety significantly influence the anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| A431 | <10 |

| Jurkat | <10 |

Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives have also been explored. In a picrotoxin-induced convulsion model, certain compounds showed significant protective effects. For instance, an analogue exhibited a median effective dose (ED50) of 18.4 mg/kg, demonstrating substantial anticonvulsant properties .

Case Studies

- Antimicrobial Study : A series of thiazole analogs were synthesized and evaluated for their antimicrobial activity. Compounds 2j and 2m were identified as the most potent against Micrococcus luteus and Listeria monocytogenes, with significant structural modifications leading to enhanced activity .

- Anticancer Evaluation : In vitro studies on thiazole derivatives indicated that those with electron-withdrawing groups on the phenyl ring exhibited improved anticancer activity against various cell lines. The presence of a methoxy group was particularly noted for enhancing potency .

- Anticonvulsant Research : The anticonvulsant activity of thiazole-integrated pyrrolidinones was assessed, revealing that specific structural features contributed to increased efficacy in seizure models .

Q & A

Q. What are the established synthetic methodologies for 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-3-ylmethyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Substitution reactions : Alkaline conditions (e.g., K₂CO₃ in DMF) facilitate nucleophilic displacement, as seen in analogous thiazole-acetamide syntheses .

- Reduction steps : Iron powder in acidic media (e.g., HCl) reduces nitro groups to amines, critical for intermediate preparation .

- Condensation : Carbodiimide-based coupling agents (e.g., EDC/HOBt) are effective for amide bond formation between thiazole intermediates and pyridylmethylamine derivatives .

Optimization strategies : - Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for reductions) improve efficiency.

- Temperature control : Maintaining 0–5°C during exothermic steps minimizes side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives, and how should data interpretation address common ambiguities?

Methodological Answer:

- 1H/13C NMR : Resolves substituent positioning on thiazole and pyridine rings. For example, thioether protons appear as singlets near δ 4.2–4.5 ppm, while pyridyl protons show splitting patterns between δ 7.0–8.5 ppm .

- IR spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and thioether C-S bonds (~650–700 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error to confirm purity .

Ambiguity resolution : - Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare experimental data with computational predictions (DFT calculations) for challenging stereochemical assignments.

Q. What are the key considerations in designing controlled experiments to evaluate the compound's stability under various pH and temperature conditions?

Methodological Answer:

- pH stability : Conduct accelerated degradation studies in buffers (pH 1–10) at 37°C, monitoring via HPLC for hydrolysis products (e.g., free thiols or amine intermediates) .

- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C) and DSC for melting point consistency .

- Light sensitivity : Store samples in amber vials and expose to UV-Vis light to assess photodegradation pathways .

Advanced Research Questions

Q. How can researchers systematically modify the compound's structure to explore structure-activity relationships (SAR) for enhanced target binding affinity?

Methodological Answer:

- Linker modifications : Replace the thioether bridge with selenoether or methylene groups to assess flexibility and electronic effects .

- Tail group variations : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to improve lipophilicity and metabolic stability .

- Bioisosteric replacements : Substitute the thiazole core with oxadiazole or triazole rings to evaluate steric and electronic impacts on target engagement .

Validation : Test analogs in enzyme inhibition assays (e.g., SIRT2 IC₅₀) and correlate results with computational docking scores .

Q. What analytical approaches are recommended for resolving contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

- Source validation : Cross-check compound purity (≥95% via HPLC) and stereochemical consistency (circular dichroism) between studies .

- Assay standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays) to isolate protocol-dependent variables .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers due to solvent effects (e.g., DMSO concentration) or cell line variability .

Q. What computational strategies are employed to predict the binding modes and affinity of this compound with biological targets like SIRT2?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions between the thiazole ring and SIRT2's hydrophobic pocket, prioritizing poses with hydrogen bonds to catalytic residues (e.g., His187) .

- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and conformational changes in the protein-ligand complex .

- Free energy calculations : Apply MM-PBSA to predict ΔG binding, correlating with experimental IC₅₀ values to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.